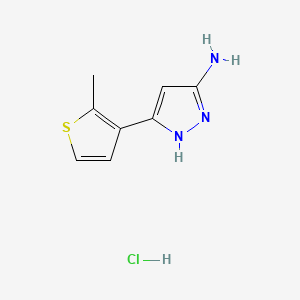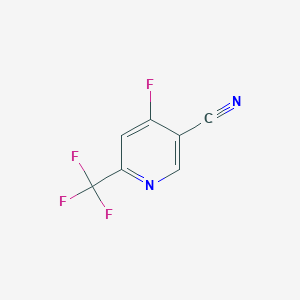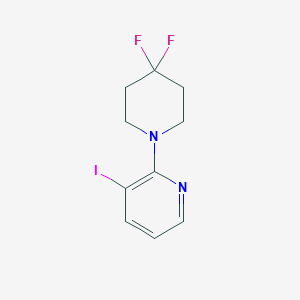
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms, an aniline moiety, and a methoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Aniline Moiety: The aniline group can be introduced through a nucleophilic aromatic substitution reaction.
Addition of the Methoxyethoxy Group: The methoxyethoxy group can be added via an etherification reaction using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)aniline: Lacks the methoxyethoxy group.
3-(2-Methoxyethoxy)aniline: Lacks the pyrrolidine ring and fluorine atoms.
4-(Pyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline: Lacks the fluorine atoms.
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoropyrrolidine ring and the methoxyethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H18F2N2O2 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C13H18F2N2O2/c1-18-6-7-19-12-8-10(16)2-3-11(12)17-5-4-13(14,15)9-17/h2-3,8H,4-7,9,16H2,1H3 |
Clé InChI |
KMBRTTWTSLQWAM-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/no-structure.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)



